Bromoacetamido-PEG3-t-Butyl Ester
Overview
Description
“Bromoacetamido-PEG3-t-Butyl Ester” is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The bromoacetamide group in this compound can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C15H28BrNO6 . It has a molecular weight of 398.3 g/mol .
Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Enantioselective Coupling in Organic Synthesis
- Bromoacetamido-PEG3-t-Butyl Ester has been utilized in the enantioselective coupling of t-butyl bromoacetate with aldehydes. This process yields anti-α-bromo β-hydroxy esters, which are precursors to various compounds like chiral glycidic esters and β-amino acid esters (Corey & Choi, 1991).
PEGylation for Pharmacokinetic Improvement
- PEGylation, which involves the chemical reaction of conjugation with polyethylene glycol (PEG), uses bromoacetylation for the functionalization of PEG. This technique is significant in the pharmaceutical industry for enhancing the pharmacokinetic properties of bioactive compounds (Lima et al., 2020).
Catalysis in Wittig-type Reactions
- The compound plays a role in catalytic Wittig-type reactions. By introducing PEG, the catalytic loading can be significantly reduced, enabling a wide variety of aldehydes to react with bromoacetate to produce various unsaturated esters with high yields and stereoselectivity (Huang et al., 2002).
Synthesis of Block Copolymers
- It's used in the preparation of block copolymers via Diels-Alder reaction, involving maleimide- and anthracene-end functionalized polymers. This process is important in the synthesis of materials with specific properties (Durmaz et al., 2006).
Integrin Inhibitors with PEG Conjugates
- This compound has been used in creating PEG conjugates of potent α4 integrin inhibitors. These conjugates achieve sustained levels and bioactivity in vivo, which is crucial in therapeutic contexts (Smith et al., 2013).
Synthesis of Umbrella-Like PEG for Bioconjugation
- A strategy involving this compound enables the synthesis of poly(ethylene glycol) with an umbrella-like structure containing a single reactive group. This is particularly useful for bioconjugation applications (Zhang et al., 2010).
Multi-block Copolymer Synthesis
- The compound assists in synthesizing multi-block copolymers containing poly(ethylene glycol) and poly(ester–amide) segments. This method offers an approach to create materials with unique properties and potential applications (Lv et al., 2013).
Mechanism of Action
Target of Action
Bromoacetamido-PEG3-t-Butyl Ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are proteins with cysteine residues, as the bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic attack by the thiol group in cysteine residues . This results in the formation of a covalent bond between the PEG linker and the protein, effectively modifying the protein with the PEG moiety .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins it targets. By modifying proteins with a PEG moiety, the compound can alter protein function, stability, and solubility . This can have downstream effects on various biochemical pathways in which the targeted proteins are involved.
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This can enhance the compound’s absorption and distribution within the body, thereby improving its bioavailability. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which may occur during the compound’s metabolism.
Result of Action
The primary result of this compound’s action is the modification of proteins with a PEG moiety . This can lead to changes in protein function, stability, and solubility , potentially influencing cellular processes and responses.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the presence of other compounds or proteins may compete with the compound for cysteine residues, potentially affecting its efficacy. The compound’s stability may also be influenced by factors such as temperature and light exposure.
Safety and Hazards
In case of skin contact with Bromoacetamido-PEG3-t-Butyl Ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLZWBWKHLATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132439 | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807537-33-2 | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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